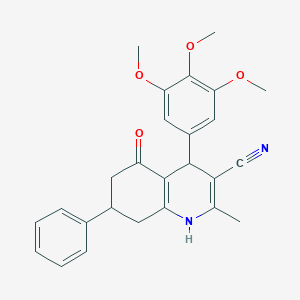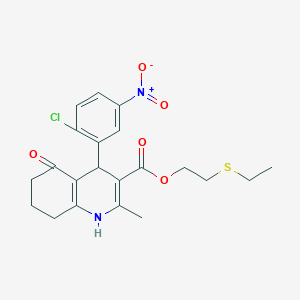![molecular formula C19H21NO3 B4983147 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one inhibits the NF-κB pathway and the production of pro-inflammatory cytokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one protects neurons by activating the Nrf2 pathway and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential. In addition, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments include its low toxicity, high bioavailability, and diverse biological activities. However, the limitations of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one include its limited solubility in water and its potential for non-specific interactions with other molecules. In addition, the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are many future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in various diseases. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation and neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a neuroprotective agent. In addition, the use of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a tool compound for studying various signaling pathways and molecular targets could be explored.
合成法
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one involves the reaction of 4-methoxyacetophenone and 4-propoxybenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through the Claisen-Schmidt condensation reaction, resulting in the formation of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. The purity and yield of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to protect neurons from oxidative stress and neuroinflammation.
特性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-14-23-18-10-6-16(7-11-18)20-13-12-19(21)15-4-8-17(22-2)9-5-15/h4-13,20H,3,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNYNRNOLNNBF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)